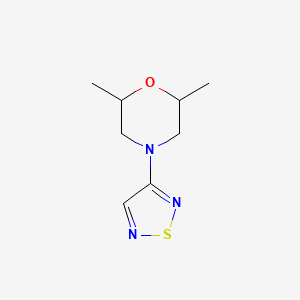![molecular formula C14H18N4O2S B6428530 2,5-dimethyl-N-[1-(1,2,5-thiadiazol-3-yl)piperidin-4-yl]furan-3-carboxamide CAS No. 2034378-62-4](/img/structure/B6428530.png)
2,5-dimethyl-N-[1-(1,2,5-thiadiazol-3-yl)piperidin-4-yl]furan-3-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,5-Dimethyl-N-[1-(1,2,5-thiadiazol-3-yl)piperidin-4-yl]furan-3-carboxamide (DMTF) is a novel synthetic compound that has recently been developed and studied for its potential applications in scientific research. DMTF is a member of the piperidine-thiadiazole family of compounds, which are known to be highly effective in inhibiting the activity of enzymes involved in metabolic processes. DMTF has been shown to possess a variety of biochemical and physiological effects, and has been used in numerous laboratory experiments.
Aplicaciones Científicas De Investigación
2,5-dimethyl-N-[1-(1,2,5-thiadiazol-3-yl)piperidin-4-yl]furan-3-carboxamide has been studied for its potential applications in scientific research. It has been used in a variety of laboratory experiments, including studies of enzyme inhibition and protein structure. This compound has also been used to investigate the effects of small molecules on the function of proteins, as well as to investigate the effects of drug-like molecules on the activity of enzymes. Additionally, this compound has been used to study the effects of drug-like molecules on the activity of cellular pathways.
Mecanismo De Acción
2,5-dimethyl-N-[1-(1,2,5-thiadiazol-3-yl)piperidin-4-yl]furan-3-carboxamide has been shown to act as an inhibitor of enzymes involved in metabolic processes. It does this by binding to the active site of the enzyme and blocking its activity. This inhibition of enzyme activity can lead to a decrease in the rate of metabolism, and can ultimately lead to a decrease in the production of energy. Additionally, this compound has been shown to interact with other proteins, such as transcription factors, and can modulate their activity.
Biochemical and Physiological Effects
This compound has been shown to have a variety of biochemical and physiological effects. It has been shown to inhibit the activity of enzymes involved in metabolic processes, which can lead to a decrease in the rate of metabolism and the production of energy. Additionally, this compound has been shown to interact with other proteins, such as transcription factors, and can modulate their activity. Furthermore, this compound has been shown to affect the activity of ion channels, which can lead to changes in the activity of cells.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
2,5-dimethyl-N-[1-(1,2,5-thiadiazol-3-yl)piperidin-4-yl]furan-3-carboxamide has a number of advantages and limitations when used in laboratory experiments. One advantage of using this compound is that it is a highly efficient and effective inhibitor of enzymes involved in metabolic processes. Additionally, this compound is relatively inexpensive and easy to synthesize, which makes it a cost-effective option for laboratory experiments. However, this compound also has some limitations. For example, it has a relatively short half-life, which means that it must be used quickly after synthesis. Additionally, this compound can be toxic at high concentrations, which can limit its use in some experiments.
Direcciones Futuras
The potential future directions for 2,5-dimethyl-N-[1-(1,2,5-thiadiazol-3-yl)piperidin-4-yl]furan-3-carboxamide are numerous. One potential direction is the development of new and improved synthesis methods for this compound. Additionally, further research could be conducted to investigate the effects of this compound on other proteins, such as transcription factors, and to explore the potential applications of this compound in drug development. Additionally, further research could be conducted to explore the potential therapeutic applications of this compound in the treatment of various diseases. Finally, further research could be conducted to explore the potential use of this compound in the development of new diagnostic tools.
Métodos De Síntesis
2,5-dimethyl-N-[1-(1,2,5-thiadiazol-3-yl)piperidin-4-yl]furan-3-carboxamide can be synthesized via a two-step reaction involving the condensation of 1-(1,2,5-thiadiazol-3-yl)piperidine-4-carboxylic acid and 2,5-dimethyl-N-formyl-furan-3-carboxamide. In this reaction, the carboxylic acid is first treated with a base, such as sodium hydroxide, to form the corresponding amide. The resulting amide is then reacted with the formylated furan to form this compound. This reaction is highly efficient and yields a high yield of the desired product.
Propiedades
IUPAC Name |
2,5-dimethyl-N-[1-(1,2,5-thiadiazol-3-yl)piperidin-4-yl]furan-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18N4O2S/c1-9-7-12(10(2)20-9)14(19)16-11-3-5-18(6-4-11)13-8-15-21-17-13/h7-8,11H,3-6H2,1-2H3,(H,16,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UWMAZXBOHAEKRF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(O1)C)C(=O)NC2CCN(CC2)C3=NSN=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18N4O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
306.39 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-chloro-4-fluoro-N-{2-[4-(furan-2-yl)-1H-pyrazol-1-yl]ethyl}benzene-1-sulfonamide](/img/structure/B6428449.png)
![N-{2-[4-(furan-2-yl)-3,5-dimethyl-1H-pyrazol-1-yl]ethyl}-4-(trifluoromethoxy)benzene-1-sulfonamide](/img/structure/B6428456.png)
![N-{2-[4-(furan-3-yl)-1H-pyrazol-1-yl]ethyl}-2-phenyl-2H-1,2,3-triazole-4-carboxamide](/img/structure/B6428459.png)
![N-{2-[4-(furan-3-yl)-1H-pyrazol-1-yl]ethyl}-2-[3-(trifluoromethyl)phenyl]acetamide](/img/structure/B6428461.png)
![2-(benzylsulfanyl)-N-{2-[4-(furan-3-yl)-1H-pyrazol-1-yl]ethyl}acetamide](/img/structure/B6428462.png)
![N-{2-[4-(furan-3-yl)-1H-pyrazol-1-yl]ethyl}naphthalene-1-carboxamide](/img/structure/B6428466.png)
![2-chloro-N-{2-[4-(furan-3-yl)-1H-pyrazol-1-yl]ethyl}benzamide](/img/structure/B6428467.png)
![N-{2-[4-(furan-3-yl)-1H-pyrazol-1-yl]ethyl}butane-1-sulfonamide](/img/structure/B6428469.png)
![4-methyl-1-[1-(4-methylthiophene-2-carbonyl)piperidin-4-yl]-3-(trifluoromethyl)-4,5-dihydro-1H-1,2,4-triazol-5-one](/img/structure/B6428484.png)



![2-{5-[(cyanomethyl)sulfanyl]-3-oxo-2H,3H-imidazo[1,2-c]quinazolin-2-yl}-N-[(4-methoxyphenyl)methyl]acetamide](/img/structure/B6428522.png)
![1-[2-(1-methyl-1H-pyrazol-4-yl)piperidin-1-yl]-2-(3-methylphenyl)ethan-1-one](/img/structure/B6428547.png)